Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyridine
Uniqueness
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific structure and the functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 2-formyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-5-4-11-9(7-14)6-10(8-15)17-11/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
OPKCPVXZGSRZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C=O |
Origin of Product |
United States |
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